Fluorescent brightener 205

Description

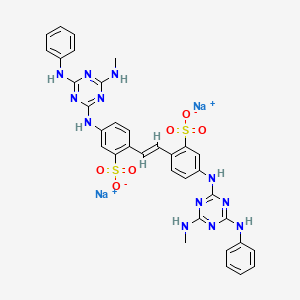

Fluorescent Brightener 205 (FB205) is a synthetic stilbene disulfonic acid derivative with the molecular formula C₃₄H₃₀N₁₂O₆S₂·2Na and a molecular weight of 812.788 g/mol . FB205 belongs to the class of fluorescent brighteners that absorb ultraviolet (UV) light and re-emit it as blue fluorescence, enhancing the brightness of materials such as paper, textiles, and biological specimens. Its structure features a central stilbene core with sulfonic acid groups, enabling solubility in polar solvents and strong binding to cellulose and chitin .

Properties

CAS No. |

31900-04-6 |

|---|---|

Molecular Formula |

C34H30N12Na2O6S2 |

Molecular Weight |

812.8 g/mol |

IUPAC Name |

disodium;5-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C34H32N12O6S2.2Na/c1-35-29-41-31(37-23-9-5-3-6-10-23)45-33(43-29)39-25-17-15-21(27(19-25)53(47,48)49)13-14-22-16-18-26(20-28(22)54(50,51)52)40-34-44-30(36-2)42-32(46-34)38-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,47,48,49)(H,50,51,52)(H3,35,37,39,41,43,45)(H3,36,38,40,42,44,46);;/q;2*+1/p-2/b14-13+;; |

InChI Key |

KQIXHGNMGGYJAC-QDBORUFSSA-L |

Isomeric SMILES |

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |

Canonical SMILES |

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis Method

A notable synthesis method for fluorescent brighteners related to this compound involves a one-pot reaction process, as described in Chinese patent CN102977628A. This method uses diethyl o-cyanobenzyl phosphonate and terephthalaldehyde as primary reactants, with sodium methoxide as a base catalyst in dimethylformamide (DMF) solvent. The process includes:

- Stirring diethyl o-cyanobenzyl phosphonate at 40°C in DMF.

- Adding terephthalaldehyde at 5°C.

- Gradual dropwise addition of 28% sodium methoxide solution over 5-6 hours.

- Subsequent reaction steps with auxiliary agents such as glacial acetic acid.

- Centrifugation, washing, and drying to obtain the final product.

This method yields a high purity product with controlled reaction temperatures (0–50°C) and careful pH maintenance, optimizing yield and minimizing by-products.

| Step | Reactants/Conditions | Details |

|---|---|---|

| 1 | Diethyl o-cyanobenzyl phosphonate + DMF | Stir at 40°C |

| 2 | Add terephthalaldehyde at 5°C | Stirring continued |

| 3 | Add 28% sodium methoxide dropwise (5-6 hours) | Base catalysis, pH control |

| 4 | Auxiliary agent (glacial acetic acid) added | Reaction at 50°C |

| 5 | Centrifugation and drying | Final product isolation |

Triazinyl Stilbene Intermediate Synthesis

Another approach involves the synthesis of triazinyl fluorescent brightener intermediates, which are key precursors for this compound. Research published in Molecules (2003) details modified methods to prepare intermediates such as 4,4'-dinitrostilbene-2,2'-disulfonic acid with improved yields and reduced reaction times. The method emphasizes simplified work-ups and high purity, which are critical for subsequent brightener synthesis steps.

Preparation of Optical Brightener/PVOH Aqueous Concentrates

A patented method (WO2005056658A1) describes the preparation of an aqueous concentrate of this compound combined with polyvinyl alcohol (PVOH), which enhances the application properties of the brightener, especially for coatings and paper treatments. The process involves:

- Preparing an aqueous brightener composition with 10–25% active brightener ingredient.

- Admixing dry polyvinyl alcohol resin in a ratio of about 1 part dry PVOH per 0.25 to 10 wet parts of the brightener solution.

- Cooking the slurry at 175°F to 210°F (approximately 79°C to 99°C) for 10 to 120 minutes to dissolve the PVOH resin and form a uniform concentrate.

This method produces a concentrate with solids content ranging from 20% to 75%, improving handling and stability. The optical brightener is typically a sulfonated stilbene compound, either tetrasulfonated or hexasulfonated, ensuring high water solubility and brightness efficiency.

| Parameter | Range/Value |

|---|---|

| Optical brightener content | 10% – 25% |

| PVOH resin to brightener ratio | 1 part dry PVOH : 0.25–10 parts wet brightener |

| Cooking temperature | 175°F – 210°F (79°C – 99°C) |

| Cooking time | 10 – 120 minutes |

| Solids content in concentrate | 20% – 75% |

Crystal Modification and Purification Techniques

The physical form and purity of this compound significantly affect its performance. An improved process for crystal modification involves:

- Washing the wet cake of the brightener with salt water.

- Vacuum drying to obtain a pearl white, free-flowing powder with high whiteness value (e.g., e-value ~440).

- Maintaining reaction conditions such as temperature (120°C under autogenous pressure) and pH (9.5–10.5) during amine additions (aniline and morpholine) to achieve the desired crystal form.

This method reduces impurities such as residual aniline and morpholine to low ppm levels, improving product safety and performance. The process also includes controlled distillation and water addition to maintain slurry consistency during crystal transformation.

| Step | Conditions/Details |

|---|---|

| Washing | Salt water wash of wet cake |

| Drying | Vacuum drying at 105°C |

| Crystal transformation | Heating at 120°C, pH 9.5–10.5 |

| Amine content in final product | Aniline ~74–247 ppm, Morpholine ~94–104 ppm |

| Final product appearance | Pearl white free-flowing powder |

Summary of Preparation Methods

Chemical Reactions Analysis

Key Reaction Mechanisms

The synthesis leverages condensation reactions to form the stilbene backbone:

-

Unsymmetrical Substitution : Achieved by reacting terephthalaldehyde with compounds where substituents (e.g., carboxylic esters, cyano groups) are positioned differently on the benzene rings. This ensures the major product is the unsymmetrically substituted bis-styrylbenzene .

-

Symmetrical Substitution : Formed when identical substituents occupy equivalent positions on both benzene rings, yielding a minor byproduct.

The reaction’s efficiency stems from the precipitation of intermediates , which simplifies isolation and reduces purification steps .

Reaction Conditions and Optimization

Critical parameters influencing product yield and composition include:

-

Solvent Selection :

-

Stage 1 : Methanol, ethanol, or toluene (precipitation-driven isolation).

-

Stage 2 : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility of intermediates.

-

-

Temperature :

-

Catalysts :

Purification Methods :

-

Recrystallization : Preferred for removing impurities, often using dioxane as the solvent.

-

Chromatography : Used for final purification, particularly for isolating aldehyde intermediates .

Research Findings

-

Product Ratio Control : The ratio of unsymmetrical to symmetrical compounds can be tailored by adjusting the molar ratio of terephthalaldehyde to compound (7) .

-

Industrial Scalability : The process avoids complex purification steps due to the precipitation of intermediates, making it cost-effective for large-scale production .

-

Stability : The brightener’s disodium salt form enhances solubility in aqueous systems, critical for applications in textiles and paper .

Scientific Research Applications

Key Applications

-

Textiles

- Usage : Widely employed in the textile industry to enhance the brightness of fabrics.

- Mechanism : The brightener is added during the dyeing or finishing processes, where it helps improve the whiteness and visual quality of polyester and cotton fabrics.

- Case Study : A study demonstrated that the incorporation of Fluorescent Brightener 205 in polyester fabrics significantly increased their brightness index under UV light conditions, leading to improved consumer appeal .

-

Paper Industry

- Usage : Used in papermaking to eliminate yellowing and enhance the whiteness of paper products.

- Process : During the papermaking process, it is added at various stages, including pulping and finishing, to improve optical properties.

- Data Table :

| Application | Dosage Range | Effect on Whiteness |

|---|---|---|

| Papermaking | 0.01% - 0.5% | Significant increase in CIE whiteness values |

- Case Study : Research indicated that papers treated with this compound exhibited a notable increase in brightness compared to untreated samples, particularly under daylight conditions .

- Detergents

- Usage : Incorporated into laundry detergents to enhance the brightness of fabrics post-wash.

- Impact : The brightener helps counteract yellowing caused by dirt and detergent residues.

- Data Table :

| Detergent Type | Brightener Dosage | Resulting Brightness |

|---|---|---|

| Powder Detergent | 0.05% - 0.1% | Improved optical brightness by up to 30% |

| Liquid Detergent | 0.01% - 0.2% | Enhanced fluorescence under UV light |

- Case Study : A comparative analysis showed that detergents containing this compound resulted in higher consumer satisfaction due to improved fabric appearance .

- Plastics

- Usage : Utilized in plastic manufacturing, particularly for products requiring enhanced aesthetic qualities.

- Application Methods : Can be mixed with polymers during processing or applied as a finishing agent.

- Data Table :

| Plastic Type | Application Method | Brightening Effect |

|---|---|---|

| Polyvinyl Chloride (PVC) | Mixed during extrusion | Enhanced visual appeal |

| Polyethylene (PE) | Surface treatment | Increased fluorescence |

- Case Study : In experiments with PVC films, the addition of this compound led to a significant improvement in brightness and visual quality compared to standard formulations .

Environmental Considerations

While this compound is effective for enhancing product aesthetics, there are concerns regarding its environmental impact. Studies indicate potential toxicity to aquatic life when these compounds accumulate in water bodies . Ongoing research aims to assess its ecological footprint and develop methods for mitigating adverse effects during manufacturing and disposal.

Mechanism of Action

Fluorescent Brightener 205 is part of a broader class of optical brightening agents, including compounds like Calcofluor White, Tinopal CBS-X, and Fluorescent Brightener 28 . Compared to these compounds, this compound is unique due to its specific triazine-stilbene structure, which provides distinct fluorescent properties and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescent brighteners in the stilbene disulfonic acid family share structural similarities but differ in substituents, molecular weight, and functional properties. Below is a detailed comparison of FB205 with key analogs:

Structural and Molecular Comparisons

Functional Performance

- Cellulose/Chitin Binding: FB205 and Rylux exhibit strong affinity for cellulose, as demonstrated in cyst wall staining of microorganisms . FB28 and CFW are superior for detecting immature spores (e.g., Nosema bombycis) due to their low detection thresholds (1 µg/ml for FB28 vs. 2.87 mg/ml for CFW) .

- Antifungal Activity :

- Photostability: A polymeric stilbene-based brightener () exhibits enhanced UV resistance compared to monomeric analogs like FB205, suggesting FB205 may degrade faster under prolonged UV exposure .

- Surfactant Properties: FB220 and FB28 act as nonmicellar dispersants for carbon nanotubes in polar solvents, leveraging their sulfonic acid groups.

Biological Activity

Fluorescent Brightener 205 (FB 205), chemically known as 1,4-bis(2-methyl-4-phenylthiazol-5-yl)benzene , is a synthetic organic compound widely used in various industries for its optical properties. This article examines the biological activity of FB 205, focusing on its toxicity, environmental impact, and ongoing research efforts.

FB 205 belongs to the stilbene derivative class and is primarily utilized as a fluorescent whitening agent in textiles, paper, detergents, and plastics. Its ability to absorb ultraviolet (UV) light and emit visible blue light enhances the brightness of materials, making it a valuable additive in consumer products aimed at aesthetic appeal.

Aquatic Toxicity

Research indicates that FB 205 can exhibit toxic effects on aquatic organisms. Accumulation in water bodies raises concerns about its ecological footprint. Studies have shown that certain fluorescent brighteners can be harmful to fish and other aquatic life due to their persistence in the environment .

Case Studies

A notable case study investigated the effects of FB 205 on fish species. The findings suggested that exposure to high concentrations of the compound resulted in significant mortality rates among test subjects. This highlights the need for further investigation into its long-term ecological effects and potential bioaccumulation in aquatic ecosystems .

Kinetic and Thermodynamic Studies

A study focused on the adsorption behavior of FB 205 under UV light demonstrated its effectiveness in enhancing color brightness in cotton fabrics. The research utilized spectrophotometric methods to measure the compound's molar extinction coefficient, revealing significant interactions between FB 205 and textile substrates .

Comparative Analysis with Other Brighteners

FB 205 has been compared with other fluorescent brighteners such as FWA-1 and C.I. Fluorescent Brightener 220. These studies typically assess parameters such as acute toxicity, reproductive effects, and mutagenicity. While some brighteners have been found to be non-mutagenic, FB 205's specific biological activity remains under investigation, necessitating further research to establish a comprehensive safety profile .

Summary of Biological Activity Data

| Parameter | This compound | Fluorescent Brightener FWA-1 | C.I. Fluorescent Brightener 220 |

|---|---|---|---|

| CAS Number | 85187-74-2 | 16090-02-1 | 13001-39-3 |

| Acute Fish Toxicity | Significant mortality observed | Non-toxic at lower concentrations | Moderate toxicity |

| Mutagenicity | Under investigation | Non-mutagenic | Non-mutagenic |

| Environmental Persistence | High | Moderate | Low |

| Reproductive Effects | Not fully studied | NOAEL established at 1000 mg/kg bw/day | NOAEL established at similar levels |

Q & A

Basic Research Questions

Q. What are the critical factors influencing the effectiveness of Fluorescent Brightener 205 (FB205) in cellulose-based materials like paper?

- Methodological Answer : FB205's efficacy depends on its water solubility, compatibility with papermaking additives (e.g., rosin, fillers), and pH stability (pH 6–11). Experimental design should prioritize the addition sequence: FB205 should be introduced before rosin and fillers, with a minimum 10-minute interval to prevent competitive adsorption . Stability under light is also critical; prepare FB205 solutions immediately before use to avoid cis-isomer formation, which reduces fluorescence .

Q. How can researchers quantify FB205's fluorescence intensity reproducibly in laboratory settings?

- Methodological Answer : Use fluorescence spectrophotometry with standardized protocols. For example, calibrate instruments using fluorescein sodium salt (25 nM in 0.01 M NaOH) as a reference. Ensure samples are homogenized (200 µL volumes in black-walled, clear-bottom 96-well plates) and avoid air bubbles to minimize signal variability . Calculate precision via repeatability tests (e.g., coefficient of variation <5%) .

Q. What are the common interferences when analyzing FB205 in complex matrices (e.g., adhesives, synthetic latex)?

- Methodological Answer : Interference from yellow-tinted adhesives (e.g., polyvinyl alcohol) can reduce perceived whiteness. Mitigate this by optimizing FB205 concentration via dose-response curves and validating results with UV-Vis reflectance spectroscopy. Ensure compatibility tests with slurry components (e.g., starch derivatives) are conducted at relevant pH (6–11) .

Advanced Research Questions

Q. How can photostability challenges of FB205 be addressed in long-term fluorescence studies?

- Methodological Answer : FB205's trans-to-cis isomerization under UV exposure reduces fluorescence. To mitigate this:

- Use light-protected storage (amber vials) and minimize exposure during experiments.

- Incorporate UV stabilizers (e.g., hindered amine light stabilizers) and validate stability via accelerated aging tests (e.g., ISO 4892-2). Monitor fluorescence decay rates using time-resolved fluorescence spectroscopy .

Q. What methodologies resolve contradictions in FB205 performance data across studies (e.g., varying whiteness indices)?

- Methodological Answer : Discrepancies often arise from non-standardized measurement conditions (e.g., excitation wavelength, solvent polarity). Adopt metrologically traceable standards (e.g., NIST-certified reference materials) and document instrumental parameters (e.g., slit width, detector gain). Cross-validate using orthogonal techniques like HPLC-fluorescence detection to confirm FB205 concentration and purity .

Q. How can FB205 be integrated into fluorescent protein systems for multimodal imaging without signal crossover?

- Methodological Answer : Design experiments to avoid spectral overlap by selecting FB205 with excitation/emission profiles distinct from common fluorophores (e.g., GFP, YFP). Use spectral unmixing software and validate via control experiments (e.g., FB205-only samples). Ensure compatibility with buffer systems (e.g., pH 7.4) to prevent aggregation .

Q. What advanced techniques enhance FB205's application in super-resolution microscopy?

- Methodological Answer : Optimize FB205's brightness (product of extinction coefficient and quantum yield) for single-molecule localization microscopy. Test photobleaching thresholds using high-power lasers and adjust illumination intensity to balance signal-to-noise ratio versus photodegradation. Pair with antifade reagents (e.g., trolox) to prolong imaging windows .

Methodological Best Practices

- Sample Preparation : Avoid direct light exposure during FB205 handling; use freshly prepared solutions in neutral buffers .

- Instrument Calibration : Regularly validate fluorescence readers with reference standards to ensure sensitivity (e.g., limit of detection <1 nM) and linearity (R² >0.99) .

- Data Reporting : Include metadata such as excitation/emission wavelengths, solvent composition, and instrument settings to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.